1-Cyclopropylpiperidine-4-carbonitrile
Description
1-Cyclopropylpiperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine ring substituted with a cyclopropyl group at the 1-position and a nitrile group (-CN) at the 4-position. The nitrile group enhances reactivity, enabling participation in click chemistry or serving as a precursor for amine synthesis. The cyclopropyl moiety contributes steric and electronic effects, influencing conformational stability and intermolecular interactions .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-cyclopropylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-6H2 |
InChI Key |
UCYYYCCUIQMDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Nitrile vs. Carboxylic Acid : The nitrile group in This compound offers distinct reactivity compared to carboxylic acids (e.g., 4-Fluoro-4-piperidinecarboxylic Acid HCl ). Nitriles are less polar, reducing solubility (Log S ~ -2.0 estimated) but enhancing membrane permeability .
- Cyclopropyl vs. Ethoxycarbonyl : Cyclopropyl substituents confer rigidity and metabolic stability, whereas ethoxycarbonyl groups (e.g., in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ) increase hydrophilicity and hydrogen-bonding capacity, impacting target binding .
Research Findings and Methodological Insights
Crystallographic Validation
Compounds like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid are analyzed using SHELX and WinGX for structure refinement. These tools ensure accurate determination of bond lengths and angles, critical for validating the stereoelectronic effects of substituents .
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